1-[3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AZEPANE
Description
1-[3-(3-Methylphenyl)-[1,2,3]Triazolo[1,5-a]Quinazolin-5-Yl]Azepane is a heterocyclic compound featuring a fused triazoloquinazoline core substituted with a 3-methylphenyl group at position 3 and an azepane ring at position 3. The azepane moiety (a seven-membered saturated nitrogen ring) may enhance solubility and bioavailability compared to smaller heterocycles, a critical factor in drug design .
Properties
IUPAC Name |
5-(azepan-1-yl)-3-(3-methylphenyl)triazolo[1,5-a]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5/c1-16-9-8-10-17(15-16)20-22-23-21(26-13-6-2-3-7-14-26)18-11-4-5-12-19(18)27(22)25-24-20/h4-5,8-12,15H,2-3,6-7,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROIRPOAYHXMYFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)N5CCCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AZEPANE typically involves multi-step reactionsThe reaction conditions often require the use of eco-compatible catalysts and controlled temperatures to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that utilize microwave irradiation or other advanced techniques to enhance reaction efficiency and reduce production costs. The use of green chemistry principles, such as catalyst-free and additive-free methods, is also explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-[3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AZEPANE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction may produce triazoloquinazoline derivatives with different functional groups.
Scientific Research Applications
1-[3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AZEPANE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AZEPANE involves its interaction with specific molecular targets and pathways. It may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Triazoloquinazoline Derivatives
- [1,2,3]Triazolo[1,5-a]quinazolines (6a–c): These compounds, such as 2-(amino(5-amino-[1,2,3]triazolo[1,5-a]quinazolin-3-yl)methylene)malononitrile (6a), were evaluated for anticancer activity. Compound 6a showed marginal activity against the Renal Cancer UO-31 cell line (growth percentage [GP] = 81.85%) but lacked broad-spectrum efficacy (mean GP = 100.20%) . In contrast, the azepane substituent in the target compound may improve cellular penetration due to its larger, more lipophilic structure.
Thieno-Fused Triazolopyrimidines
- Thieno[3,2-e][1,2,3]triazolo[1,5-a]pyrimidines (4a–i): These derivatives, synthesized via azide domino reactions, exhibited moderate anticancer activity. For example, compound 3a-h showed GP values ranging from 80–120% at 10⁻⁵ M, with low solubility identified as a limiting factor .
Azepane-Containing Analogs
- 6,7-Dihydro-5H-Benzo[c][1,2,3]Triazolo[1,5-a]Azepine (2ae) :
This compound, synthesized via cyclocondensation of bromophenylpropyl triazoles, shares the azepane motif with the target compound. While biological data are unavailable, the synthetic route highlights the stability of azepane-containing heterocycles under standard conditions .
Sulfonamide-Substituted Triazoloquinazolines
- 1-[3-(Benzenesulfonyl)-[1,2,3]Triazolo[1,5-a]Quinazolin-5-Yl]-4-(2-Methoxyphenyl)Piperazine (BA99209) :
This derivative includes a sulfonamide group and a piperazine ring. Though untested in anticancer assays, the sulfonamide group may enhance binding to hydrophobic enzyme pockets, a feature absent in the target compound .
Key Data Tables
Research Findings and Insights
- The azepane ring may address this by increasing hydrophobicity without compromising solubility, a balance critical for drug candidates.
- Synthetic Challenges : Analogous compounds like 2-nitroaryl triazoles require optimized synthesis to avoid side reactions (e.g., Regitz diazotransfer), suggesting that the target compound’s synthesis may also demand careful optimization .
- Bioisosteric Replacements: Thieno-fused analogs outperformed quinazoline derivatives in activity, but both classes remain less potent than established chemotherapeutics. The target compound’s unique substitution pattern could unlock novel mechanisms .
Biological Activity
1-[3-(3-Methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]azepane is a compound that belongs to the class of triazoloquinazolines, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is , with a molecular weight of approximately 360.421 g/mol. The structure includes a triazole ring fused to a quinazoline moiety and an azepane ring, contributing to its unique biological properties.
Biological Activity Overview
Triazoloquinazolines have been extensively studied for their potential therapeutic applications, including:
- Anticancer Activity : Compounds in this class have shown promise in inhibiting cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Research indicates that triazoloquinazolines can inhibit pro-inflammatory cytokines and mediators, making them candidates for treating inflammatory diseases.
- Antimicrobial Properties : Some derivatives exhibit significant antimicrobial activity against various pathogens.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to the active site of enzymes involved in critical biological pathways. For instance, it has been shown to inhibit cyclooxygenase enzymes (COX), which play a role in inflammation.
- Receptor Interaction : It may also interact with cellular receptors involved in signaling pathways that regulate cell growth and survival.
Anticancer Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example:
These findings suggest that the compound may be a potent anticancer agent.
Anti-inflammatory Activity
In animal models of inflammation, the compound demonstrated significant inhibition of carrageenan-induced paw edema. It was found to reduce levels of inflammatory markers such as TNF-α and PGE-2:
| Treatment Group | Edema Reduction (%) | Inflammatory Markers (TNF-α) |
|---|---|---|
| Control | - | 100% |
| Compound Treatment | 70% | Reduced by 60% |
This indicates its potential utility in treating inflammatory conditions such as rheumatoid arthritis and other related disorders.
Q & A
Q. What are the common synthetic routes for 1-[3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]azepane, and what reaction conditions are critical for high yield?
The synthesis typically involves cyclization of precursors such as 2-aminobenzonitrile with alkynes using copper catalysts to form the triazole ring, followed by substitution reactions to introduce the azepane and 3-methylphenyl groups. Critical parameters include temperature control (80–120°C), solvent selection (e.g., DMF or dichloromethane), and catalyst loading (e.g., 5–10 mol% CuI). Post-reaction purification via column chromatography is essential to isolate the target compound .
Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound during synthesis?
Key techniques include:
- Thin-layer chromatography (TLC) for reaction monitoring.
- Nuclear magnetic resonance (NMR) (¹H, ¹³C, and 2D variants) to confirm regiochemistry and substituent positions.
- Mass spectrometry (MS) for molecular weight validation.
- High-performance liquid chromatography (HPLC) to assess purity (>95% is standard for pharmacological studies) .
Q. What are the key structural features of this compound that influence its reactivity and interaction with biological targets?
The fused triazoloquinazoline core provides rigidity and π-π stacking potential, while the 3-methylphenyl group enhances lipophilicity for membrane penetration. The azepane ring introduces conformational flexibility, which may improve binding to enzymes with deep active sites (e.g., kinases or phosphodiesterases) .
Advanced Research Questions
Q. How can computational methods like molecular docking or DFT calculations be integrated into studying this compound's mechanism of action against enzyme targets?
- Molecular docking (using AutoDock Vina or Schrödinger Suite) can predict binding modes to targets like kinases or G-protein-coupled receptors.
- Density functional theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity or redox behavior.
- Molecular dynamics simulations (e.g., GROMACS) evaluate stability of ligand-target complexes over time .
Q. What experimental strategies are recommended to resolve contradictions in reported biological activities (e.g., varying potency across cell lines or assay types)?
- Standardized assays : Use isogenic cell lines and consistent assay protocols (e.g., MTT vs. ATP-luminescence).
- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing azepane with piperidine) to isolate SAR trends.
- Off-target profiling : Employ kinome-wide or proteome microarray screens to identify secondary targets .
Q. How can Design of Experiments (DoE) principles optimize the multi-step synthesis of this compound to enhance scalability and reproducibility?
- Factor screening : Vary temperature, solvent polarity, and catalyst loading in a fractional factorial design.
- Response surface methodology (RSM) : Model interactions between parameters (e.g., pH and reaction time) to maximize yield.
- Process analytical technology (PAT) : Integrate real-time monitoring (e.g., FTIR) for rapid feedback .
Q. What methodologies are employed to compare the pharmacokinetic profiles of this compound with structurally similar triazoloquinazolines?
- In vitro ADMET : Microsomal stability assays (human liver microsomes) and Caco-2 permeability studies.
- In vivo PK : Plasma exposure profiling in rodent models via LC-MS/MS.
- QSAR modeling : Correlate substituent properties (logP, polar surface area) with bioavailability .
Q. How can advanced spectroscopic techniques address challenges in characterizing regioisomeric impurities during synthesis?
- 2D NMR (COSY, NOESY) : Resolve overlapping signals in complex mixtures.
- X-ray crystallography : Confirm absolute configuration of single crystals.
- High-resolution mass spectrometry (HRMS) : Distinguish isobaric impurities with mass accuracy <5 ppm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
